molecular formula C9H13N3 B3060847 2-[(3-methylphenyl)methyl]guanidine CAS No. 91267-29-7

2-[(3-methylphenyl)methyl]guanidine

Cat. No.: B3060847
CAS No.: 91267-29-7
M. Wt: 163.22 g/mol
InChI Key: VFVQFIWHMSRFPF-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)methyl]guanidine (CAS 91267-29-7) is a guanidine derivative with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . Its structure consists of a guanidine core substituted with a 3-methylbenzyl group, resulting in moderate lipophilicity (XLogP3: 0.9) and hydrogen-bonding capacity (2 donors, 1 acceptor). The compound’s physicochemical properties, including a topological polar surface area of 64.4 Ų and two rotatable bonds, suggest moderate solubility and conformational flexibility .

Properties

IUPAC Name

2-[(3-methylphenyl)methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-3-2-4-8(5-7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVQFIWHMSRFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238470
Record name Guanidine, (m-methylbenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91267-29-7
Record name Guanidine, (m-methylbenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091267297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, (m-methylbenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-methylphenyl)methyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 3-methylbenzylamine with a guanidylating agent such as S-methylisothiourea under basic conditions . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted guanidine derivatives with different functional groups attached to the nitrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-methylphenyl)methyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2-[(3-methylphenyl)methyl]guanidine and analogous guanidine derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Notable Properties/Applications
This compound (91267-29-7) C₉H₁₃N₃ 163.22 0.9 3-Methylbenzyl Moderate lipophilicity, research use
2-[2-Chloro-5-(methylsulfanyl)phenyl]-1-methyl-1-[3-(methylsulfanyl)phenyl]guanidine (160754-76-7) C₁₆H₁₈ClN₃S₂ 351.91 3.5* Chlorine, methylsulfanyl groups Higher lipophilicity, potential agrochemical applications
2-[(2-Nitrophenyl)methylideneamino]guanidine (102632-31-5) C₈H₉N₅O₂ 207.19 1.2* Nitrophenyl, imine linkage Electron-withdrawing nitro group enhances reactivity; pharmaceutical intermediates
1-(2-Methylphenyl)-3-[2-aminophenyl]guanidine (N/A) C₁₄H₁₆N₄ 240.30 1.8* Aminophenyl, dual aromatic rings Increased hydrogen-bonding capacity (3 donors); bioactive scaffold
1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (N/A) C₁₆H₁₆ClF₃N₄O₂S₂ 452.90 2.5* Sulfonyl, trifluoromethyl, benzylthio High polarity (SO₂ groups); antimicrobial activity
2-[[3-(3-Methoxyphenyl)phenyl]-(4-pyridyl)methyl]guanidine (N/A) C₂₀H₂₀N₄O 332.40 2.0* Methoxyphenyl, pyridyl Heterocyclic moieties enhance target selectivity; kinase inhibition

*Estimated values based on substituent contributions.

Structural and Physicochemical Analysis

  • Lipophilicity: The 3-methylbenzyl group in the target compound confers moderate lipophilicity (XLogP3: 0.9), making it less hydrophobic than sulfur-containing analogs like the methylsulfanyl derivatives (XLogP3: ~3.5) .
  • Hydrogen Bonding: Compounds with additional amino or sulfonyl groups (e.g., 1-(2-Methylphenyl)-3-[2-aminophenyl]guanidine) exhibit higher hydrogen-bonding capacity, improving target binding but possibly limiting blood-brain barrier penetration .
  • Electronic Effects: The nitro group in 2-[(2-nitrophenyl)methylideneamino]guanidine introduces strong electron-withdrawing effects, increasing acidity (pKa ~8–9) compared to the electron-donating methyl group in the target compound .

Biological Activity

Overview

2-[(3-methylphenyl)methyl]guanidine is a guanidine derivative characterized by a central guanidine structure attached to a 3-methylphenylmethyl group. This compound is notable for its high basicity and ability to engage in hydrogen bonding, which enhances its biological interactions and potential applications in pharmacology and biochemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering receptor functions through specific interactions. This mechanism is crucial for its proposed therapeutic applications, particularly in drug development aimed at specific biological pathways.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells, particularly in breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer models . The cytotoxicity was measured using the MTT assay, with IC50 values indicating significant activity against these cell lines.
    Cell LineIC50 (µM)
    MCF-712.8
    HeLa12.7
    HCT-1168–10
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders and cancers.

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various derivatives of guanidine compounds, including this compound, on different cancer cell lines. The results indicated that the presence of specific substituents significantly influenced the cytotoxic efficacy, with hydroxyl groups enhancing activity against HCT-116 cells .
  • Mechanistic Insights : Research has shown that this compound can alter mitochondrial membrane potential and induce apoptosis through caspase activation pathways, crucial for its anticancer effects .

Comparison with Similar Compounds

The unique structural features of this compound set it apart from other guanidine derivatives:

Compound NameStructure SimilarityUnique Features
GuanidineCore structureBasic nature; widely studied for biological activity
N,N’-DimethylguanidineDimethyl substitutionMore sterically hindered; different reactivity profile
N,N’-bis(2-methylphenyl)guanidineSimilar coreVarying substitution patterns affect biological activity

The incorporation of the 3-methylphenyl group enhances lipophilicity and may improve binding affinity to biological targets compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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